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Compound of Interest

Compound Name: BMS-817399

Cat. No.: B606257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published preclinical and clinical findings

on BMS-817399, a C-C chemokine receptor type 1 (CCR1) antagonist formerly under

investigation for the treatment of rheumatoid arthritis (RA). The objective is to present the

available data in a structured format to facilitate an assessment of the reproducibility of the

initial findings.

Executive Summary
BMS-817399 is a potent and selective CCR1 antagonist that demonstrated promising

preclinical activity. However, a Phase II proof-of-concept clinical trial in patients with moderate

to severe rheumatoid arthritis failed to show clinical efficacy, despite evidence of target

engagement. This guide summarizes the key preclinical data from the primary publication by

Santella et al. in the Journal of Medicinal Chemistry (2014) and the publicly available results of

the clinical trial (NCT01404585). A significant limitation in assessing the full reproducibility of

the clinical findings is the absence of a peer-reviewed publication of the complete clinical trial

results; the available data is from a conference abstract. To date, no independent studies

replicating either the preclinical or clinical findings have been identified.

Preclinical Data Summary
The primary preclinical data for BMS-817399 was published by Santella et al. in 2014. The key

quantitative findings are summarized in the tables below.
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In Vitro Potency and Selectivity
Assay Target Species Ligand IC50 (nM) Source

Radioligand

Binding
CCR1 Human [I125]MIP-1α 1

MedChemEx

press

Chemotaxis CCR1 Human
MIP-1α

(CCL3)
6

MedChemEx

press

Chemotaxis CCR1 Human
RANTES

(CCL5)
30 (approx.) [1]

Pregnane X

Receptor

(PXR)

Transactivatio

n

PXR Human - >25,000
Santella et

al., 2014

Note: Specific Ki values were not detailed in the primary publication.

Pharmacokinetics in Preclinical Species
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Species
Dosing
Route

Dose
(mg/kg)

Tmax
(h)

Cmax
(ng/mL)

AUC
(ng*h/m
L)

Bioavail
ability
(%)

Source

Rat IV 2 - - 1300 -

Santella

et al.,

2014

Rat PO 10 1.0 1100 5000 77

Santella

et al.,

2014

Dog IV 1 - - 1200 -

Santella

et al.,

2014

Dog PO 5 1.0 1800 8300 138

Santella

et al.,

2014

Monkey IV 1 - - 1300 -

Santella

et al.,

2014

Monkey PO 5 2.0 1100 7300 112

Santella

et al.,

2014

Clinical Trial Data (NCT01404585)
A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to

assess the efficacy and safety of BMS-817399 in adults with active, moderate to severe

rheumatoid arthritis with an inadequate response to methotrexate.[2] The results were

presented in a conference abstract by Kivitz et al. at EULAR 2014.[3]

Key Findings:

Primary Endpoint (ACR20 Response at Week 12): No statistically significant difference was

observed between the BMS-817399 treatment groups (200 mg and 400 mg twice daily) and
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the placebo group.

Secondary Endpoints: No significant improvements were seen in other efficacy measures,

including ACR50, ACR70, and DAS28-CRP.

Safety: BMS-817399 was reported to be safe and well-tolerated.

Target Engagement: Increased serum concentrations of CCR1 ligands (MIP-1α and MIP-1β)

in the treatment groups confirmed target engagement.[1]

Limitations: The absence of a full peer-reviewed publication prevents a detailed analysis of the

patient demographics, statistical methods, and complete safety and efficacy data.

Comparison with Other CCR1 Antagonists
Several other CCR1 antagonists have been evaluated for the treatment of rheumatoid arthritis,

with generally disappointing results in clinical trials. This context is important when evaluating

the findings for BMS-817399.

Compound Developer
Highest
Development Stage
(RA)

Outcome

BMS-817399 Bristol Myers Squibb Phase II
Failed to demonstrate

efficacy

CCX354-C ChemoCentryx Phase II

Showed some

evidence of clinical

activity

CP-481,715 Pfizer Phase II
Failed to demonstrate

efficacy

MLN3897
Millennium

Pharmaceuticals
Phase II

Failed to demonstrate

efficacy

AZD4818 AstraZeneca Phase I Discontinued for RA
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The lack of efficacy of multiple CCR1 antagonists in RA suggests that either the target is not as

critical in the human disease as preclinical models suggest, or that the antagonists developed

to date have not had the required pharmacological properties for clinical success.

Experimental Protocols
CCR1 Radioligand Binding Assay (Adapted from
Santella et al., 2014)

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human CCR1.

Radioligand: [I125]-labeled MIP-1α.

Procedure:

Cell membranes were prepared from the CCR1-expressing HEK293 cells.

Membranes were incubated with the radioligand and varying concentrations of BMS-
817399 in a binding buffer.

Non-specific binding was determined in the presence of a high concentration of an

unlabeled CCR1 ligand.

After incubation, the bound and free radioligand were separated by filtration.

The amount of bound radioactivity was quantified using a gamma counter.

Data Analysis: IC50 values were calculated by non-linear regression analysis of the

competition binding curves.

Chemotaxis Assay (Adapted from Santella et al., 2014)
Cell Line: Human monocytic cell line (e.g., THP-1) endogenously expressing CCR1.

Chemoattractant: Recombinant human MIP-1α (CCL3) or RANTES (CCL5).

Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

separating the upper and lower wells.
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Procedure:

Cells were pre-incubated with varying concentrations of BMS-817399 or vehicle control.

The chemoattractant was placed in the lower chamber.

The pre-treated cells were placed in the upper chamber.

The chamber was incubated to allow cell migration through the membrane towards the

chemoattractant.

Migrated cells in the lower chamber were quantified.

Data Analysis: IC50 values were determined by measuring the concentration of BMS-
817399 that inhibited cell migration by 50%.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: General signaling pathway of CCR1 activation and its inhibition by BMS-817399.
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Caption: Preclinical to clinical development workflow for BMS-817399.

Conclusion
The preclinical data for BMS-817399 demonstrated that it is a potent and selective CCR1

antagonist with favorable pharmacokinetic properties in animal models. These findings were

likely reproducible within the developing organization, leading to its advancement into clinical

trials. However, the crucial step of translating these preclinical findings into clinical efficacy was

not successful. The lack of clinical efficacy, despite evidence of target engagement, raises

significant questions about the role of CCR1 in established rheumatoid arthritis.

The reproducibility of the clinical outcome—a lack of efficacy—is a critical point. While there are

no independent studies to confirm this, the consistent failure of other CCR1 antagonists in

similar clinical settings lends weight to this finding. For researchers in the field, the story of

BMS-817399 and other CCR1 antagonists serves as a case study in the challenges of

translating preclinical findings for complex inflammatory diseases. Future research in this area

should focus on understanding the discrepancies between animal models and human disease,

and perhaps exploring the role of CCR1 in different stages or subsets of rheumatoid arthritis.
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A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606257#reproducibility-of-published-findings-on-bms-
817399]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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